[(4-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Medicinal Chemistry Serine Hydrolase Inhibition Structure-Activity Relationship

This specific 4-fluorophenyl carbamoyl-methyl ester embodiment (CAS 1798043-48-7) provides defined patent chemical matter within the Scripps/Lundbeck MAGL/ABHD6 inhibitor landscape (EP 2800565, JP 6286031). Its para-fluorine imparts a distinct electronic profile (-R effect on carbamoyl reactivity) that fundamentally alters target binding geometry and metabolic stability compared to 2-fluoro or non-fluorinated analogs, making it essential for structure-activity relationship campaigns targeting endocannabinoid signaling. Substituting without verifying fluorophenyl position risks divergent biological activity.

Molecular Formula C17H16FNO3
Molecular Weight 301.317
CAS No. 1798043-48-7
Cat. No. B2783647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
CAS1798043-48-7
Molecular FormulaC17H16FNO3
Molecular Weight301.317
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C17H16FNO3/c1-12-2-4-13(5-3-12)10-17(21)22-11-16(20)19-15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,20)
InChIKeyRKOMFBOYHDQTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(4-Fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate (CAS 1798043-48-7): Compound Profile for Research Procurement


[(4-Fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate (CAS 1798043-48-7) is a synthetic carbamoyl-methyl ester derivative with molecular formula C17H16FNO3 and molecular weight 301.317 g/mol, also indexed as 2-[(4-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate [1]. The compound belongs to a class of substituted phenyl acetate carbamates that have been disclosed in the patent literature as potential modulators of serine hydrolases including monoacylglycerol lipase (MAGL) and α/β-hydrolase domain 6 (ABHD6), with intended therapeutic applications in pain, solid tumors, and obesity [2]. The structure features a 4-fluorophenyl carbamoyl moiety linked via an oxoethyl bridge to a 4-methylphenyl acetate group, yielding a computed XLogP3 of approximately 3.1 and topological polar surface area of 55.4 Ų [1].

Why Generic Substitution Fails for [(4-Fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate: Positional Isomerism and Target Engagement Risks


Compounds within the [(fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate class cannot be interchangeably substituted without experimental validation because the position of fluorine substitution on the phenyl ring (4-fluoro versus 2-fluoro versus 2-chloro-5-fluoro) fundamentally alters electronic distribution, metabolic stability, and target binding geometry [1]. The patent family covering this compound (EP 2800565, JP 6286031) explicitly claims distinct substitution patterns as separate embodiments, indicating that fluorine positional isomerism is a critical determinant of serine hydrolase inhibitory activity and selectivity between MAGL and ABHD6 [2]. Even close analogs such as [(2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate (CAS 1797043-19-6) exhibit different hydrogen-bonding geometries due to the ortho-fluorine's steric and electronic influence on the carbamoyl NH, which can redirect binding affinity toward different hydrolase targets [1]. Procurement based solely on core scaffold similarity without verifying fluorophenyl substitution position thus carries a material risk of selecting a compound with divergent biological activity and patent coverage.

Quantitative Differentiation Evidence for [(4-Fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate Versus Close Analogs


Fluorine Substitution Position: 4-Fluoro vs. 2-Fluoro Isomer Physicochemical Comparison

The 4-fluorophenyl isomer (CAS 1798043-48-7) differs from its 2-fluorophenyl isomer (CAS 1797043-19-6) in fluorine ring substitution position, which alters the electronic environment of the carbamoyl NH hydrogen-bond donor. Both isomers share identical molecular formula (C17H16FNO3), molecular weight (301.317 g/mol), computed XLogP3 (~3.1), topological polar surface area (55.4 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and rotatable bond count (6) [1][2]. However, the 4-fluoro substitution places the electron-withdrawing fluorine para to the anilino nitrogen, exerting a stronger resonance electron-withdrawing effect (-R) on the carbamoyl moiety compared to the ortho-fluoro isomer, where steric hindrance partially disrupts conjugation between the fluorine lone pair and the aromatic π-system [3]. This electronic difference predicts differential reactivity of the carbamoyl electrophilic center toward serine hydrolase active-site nucleophiles, a property exploited in the MAGL/ABHD6 inhibitor patent family [4]. No published head-to-head IC50 or Ki data for this specific compound against its 2-fluoro isomer were identified in the available literature.

Medicinal Chemistry Serine Hydrolase Inhibition Structure-Activity Relationship

Patent-Defined Structural Scope: 4-Fluorophenyl as a Distinct Embodiment Within the MAGL/ABHD6 Inhibitor Family

Japanese Patent JP 6286031 and its counterpart EP 2800565 explicitly define the compound genus of Formula (I) wherein R1 and R2 are independently H or F, R3 is H or methyl, with the specific requirement that either (a) R4 is H and R5 is F, or (b) R4 is F and R5 is H [1]. The target compound [(4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate maps to embodiment (a) where R1=H, R2=H, R3=methyl, R4=H, R5=F, placing the fluorine at the 4-position of the phenyl ring attached to the carbamoyl nitrogen. This patent family, assigned to Lundbeck La Jolla Research Center and The Scripps Research Institute, covers carbamate compounds as modulators of MAGL and/or ABHD6 for treating pain, solid tumors, and obesity [2]. The explicit distinction between 4-fluoro and alternative halogen/substitution patterns as separate patent embodiments provides an intellectual property-based rationale for selecting this specific compound over non-fluorinated or differently substituted analogs in drug discovery programs seeking freedom-to-operate within the serine hydrolase inhibitor space.

Intellectual Property Serine Hydrolase Modulation Pharmaceutical Patent

Computed Lipophilicity and Permeability Comparison: 4-Fluoro vs. 4-Bromo-2-Fluoro Analog

The target compound [(4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate (MW 301.317, C17H16FNO3) can be compared to its 4-bromo-2-fluoro analog [(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate (CAS 1797928-48-3, MW 380.21, C17H15BrFNO3) [1]. The brominated analog carries a significantly higher molecular weight (+79 Da) and increased lipophilicity due to the bromine substituent, which contributes approximately +0.86 to logP versus hydrogen (Hansch π constant for Br on aromatic ring) [2]. The 4-fluoro substitution in the target compound provides a more balanced lipophilicity profile (XLogP3 ~3.1) that remains within typical drug-like space while the bromo-fluoro analog likely exceeds XLogP3 of 3.9-4.1, approaching the upper limit of Lipinski's Rule of Five [1]. This difference in lipophilicity directly impacts aqueous solubility, metabolic stability (brominated aromatics are more susceptible to CYP450-mediated oxidative metabolism), and non-specific protein binding predictions [2]. No experimental logP, solubility, or metabolic stability data were identified for either compound in peer-reviewed literature.

ADME Prediction Drug-likeness Physicochemical Profiling

Commercial Availability and Purity Benchmarking Against the 2-Fluoro Isomer

Both the 4-fluorophenyl isomer (CAS 1798043-48-7) and its 2-fluorophenyl isomer (CAS 1797043-19-6) are commercially available as research-grade chemicals for non-human research use only [1]. The 2-fluoro isomer is stocked by Life Chemicals as catalog item F6609-3396 at quantities of 5 mg ($69.00), 10 mg ($79.00), and 20 μmol ($79.00), with pricing from 2023 [1]. The 4-fluoro isomer (target compound) is listed by multiple vendors including BenchChem and EvitaChem, typically at 95% purity, though specific lot-analytical data (NMR, HPLC, MS) must be requested from individual suppliers at time of order . Neither compound is listed in major authoritative databases (ChEMBL, BindingDB, DrugBank) with curated bioactivity data, confirming their status as early-stage research tools rather than characterized chemical probes [2]. The 4-fluoro isomer may offer procurement advantages in jurisdictions where the 2-fluoro isomer patent estate is more restrictive, though both are covered under the same MAGL/ABHD6 patent family.

Chemical Procurement Vendor Sourcing Purity Specification

Best-Fit Research and Industrial Application Scenarios for [(4-Fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate


Serine Hydrolase Inhibitor Lead Discovery: MAGL/ABHD6 Program Starting Point

The compound is positioned within the Scripps/Lundbeck carbamate patent family (EP 2800565) as a potential modulator of MAGL and/or ABHD6, serine hydrolases that regulate endocannabinoid signaling and are implicated in pain, cancer metabolism, and obesity [1]. Research groups initiating MAGL/ABHD6 drug discovery programs may prioritize this specific 4-fluorophenyl embodiment for its distinct electronic profile (para-fluorine -R effect on carbamoyl reactivity) relative to the 2-fluoro isomer, which may confer differential serine hydrolase selectivity [2]. The compound's drug-like physicochemical profile (MW 301, XLogP3 ~3.1, TPSA 55.4 Ų) supports its use as a fragment or early lead scaffold in structure-activity relationship campaigns [2].

Synthetic Intermediate for Carbamate-Based Bioactive Molecule Libraries

The carbamoyl-oxoethyl ester linkage serves as a versatile synthetic handle for diversification, enabling the compound's use as a building block for parallel library synthesis targeting enzyme inhibition or receptor modulation [1]. The 4-fluorophenyl carbamoyl moiety is a privileged fragment in medicinal chemistry due to fluorine's ability to enhance metabolic stability by blocking CYP450-mediated aromatic hydroxylation at the para position, compared to non-fluorinated phenyl carbamates [3]. This makes the compound particularly suitable as a core scaffold for generating focused libraries in hit-to-lead optimization.

Freedom-to-Operate Chemical Matter for Cannabinoid System Modulation Research

For academic and industrial groups investigating endocannabinoid system modulation through serine hydrolase inhibition, the 4-fluorophenyl embodiment represents defined patent chemical matter within the MAGL/ABHD6 inhibitor landscape [1]. Its explicit distinction from the alternative embodiment (R4=F, R5=H in the patent claims) provides an intellectual property pathway for developing structurally differentiated inhibitors, particularly relevant for programs seeking to establish proprietary chemical series targeting 2-arachidonoylglycerol (2-AG) hydrolysis in central nervous system applications [1][2].

Quote Request

Request a Quote for [(4-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.